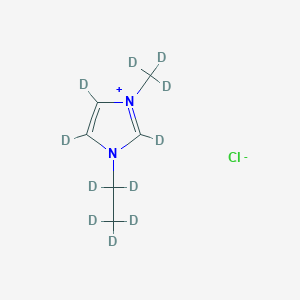

1-Ethyl-3-methylimidazolium chloride-d11

Description

Significance of Ionic Liquids as Advanced Solvents and Media in Contemporary Chemistry

Ionic liquids (ILs) have garnered significant attention over the last few decades as extraordinary solvents for a variety of chemical syntheses. sydney.edu.au These compounds are salts that exist in a liquid state at or near room temperature (typically below 100°C). nih.govfrontiersin.org Composed entirely of ions, ILs possess a unique set of properties that distinguish them from traditional volatile organic solvents (VOS). nih.govresearchgate.net

Key characteristics include negligible vapor pressure, non-flammability, high thermal stability, and high ionic conductivity. sydney.edu.aunih.govresearchgate.netmsesupplies.com Their low volatility significantly reduces air pollution and containment issues, making them a safer alternative in many industrial processes. researchgate.net Furthermore, ILs are remarkable for their ability to dissolve a diverse range of solutes, including polar and non-polar organic, inorganic, and polymeric compounds. sydney.edu.aunih.govrsc.org This broad solvating power enables reactions between reactants that would otherwise be mutually insoluble. sydney.edu.au

The physicochemical properties of ionic liquids, such as viscosity, polarity, and hydrophobicity, can be finely tuned by modifying the structure of the cation or anion. nih.govrsc.orgresearchgate.net This "designer" aspect allows for the creation of solvents tailored for specific applications in fields like organic synthesis, catalysis, electrochemistry, and chemical separations. researchgate.netmdpi.comresearchgate.net

The Role of Imidazolium-Based Ionic Liquids in Green Chemistry and Sustainable Technologies

Within the broader class of ionic liquids, imidazolium-based salts are among the most versatile and widely studied, particularly for their contributions to green chemistry. rsc.orgresearchgate.net The concept of ILs as "green chemicals" stems primarily from their extremely low vapor pressure, which minimizes solvent loss to the atmosphere and reduces the risk of exposure and flammability associated with volatile organic compounds. nih.govresearchgate.netresearchgate.net

Imidazolium-based ILs serve as effective media for a variety of sustainable technologies. They have been successfully employed as dual solvent-catalysts in reactions, streamlining processes and improving efficiency. rsc.org A significant application lies in the processing of biomass. frontiersin.org Lignocellulose, an abundant and renewable plant material, is notoriously difficult to dissolve. nih.govansto.gov.au Certain imidazolium-based ILs can efficiently and safely dissolve cellulose (B213188), enabling its conversion into biofuels and other valuable chemicals. nih.govansto.gov.au The strong hydrogen-bonding basicity of anions like chloride allows the IL to disrupt the complex hydrogen bond network within lignocellulose. nih.gov This capability is pivotal for developing more sustainable methods for producing energy and materials from renewable sources. nih.govwikipedia.org

Specific Focus on 1-Ethyl-3-methylimidazolium (B1214524) Chloride ([EMIM]Cl) in Scientific Investigations

1-Ethyl-3-methylimidazolium chloride, commonly abbreviated as [EMIM]Cl, is a prominent room-temperature ionic liquid that has been the subject of extensive scientific investigation. chemicalbook.com It is recognized for its unique properties and its effectiveness in various applications. msesupplies.comchemicalbook.com

One of the most notable uses of [EMIM]Cl is in the dissolution and processing of cellulose. wikipedia.orgresearchgate.netfishersci.com Its ability to break down the crystalline structure of cellulose has made it a key solvent in research aimed at producing biofuels and bio-based materials from plant biomass. wikipedia.orgchemicalbook.com Beyond biomass, [EMIM]Cl serves as a solvent and sometimes as a catalyst in organic synthesis, such as in the depolymerization of lignin. chemicalbook.com It is also utilized in electrochemistry, where it can be a starting material for preparing molten salts for electrodeposition studies. msesupplies.comchemicalbook.com More recently, [EMIM]Cl has been explored as a doping agent in organic electronic applications, where it can improve the conductivity of thin films. mdpi.com

Rationale and Advantages of Deuteration in 1-Ethyl-3-methylimidazolium Chloride-d11 for Advanced Characterization and Mechanistic Studies

The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612) (D), is a powerful technique in chemical research. doi.orgnih.gov In the case of this compound, all eleven hydrogen atoms in the cation are replaced with deuterium. sigmaaldrich.comsigmaaldrich.com This isotopic labeling, or deuteration, does not significantly alter the chemical properties of the ionic liquid but provides profound advantages for specific analytical techniques used to probe molecular structure and dynamics. nih.gov

The primary benefit of deuteration lies in its application for neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

Neutron Scattering: Neutrons interact differently with hydrogen and deuterium nuclei. Hydrogen has a large incoherent scattering cross-section, which creates a significant background signal that can obscure the desired structural information. Deuterium, on the other hand, has a much smaller incoherent cross-section. rsc.org By using a deuterated compound like this compound, this background noise is drastically reduced. rsc.org This "contrast variation" is essential for techniques like neutron reflectivity and quasielastic neutron scattering (QENS), allowing researchers to precisely study the fine structure of the electrical double layer at electrode-ionic liquid interfaces or to resolve the self-dynamics of the cation. ansto.gov.aursc.organsto.gov.aumdpi.com

NMR Spectroscopy: In NMR studies, deuteration is used to simplify complex spectra and to probe specific interactions. For instance, using a deuterated solvent system is key to analyzing biomaterials dissolved in the ionic liquid. rsc.org In mechanistic studies, H/D exchange experiments can reveal information about the reactivity of certain positions on the imidazolium (B1220033) ring, providing insights into catalytic processes. nih.govresearchgate.netchalmers.se The use of deuterated ILs allows for a clearer observation of the signals from non-deuterated solutes or specific sites of interest.

In essence, this compound serves as a specialized molecular tool, enabling scientists to conduct advanced characterization and mechanistic studies that would be difficult or impossible with its non-deuterated counterpart. ansto.gov.auansto.gov.au

Data Tables

Properties of this compound

| Property | Value |

| CAS Number | 160203-52-1 sigmaaldrich.comsigmaaldrich.comscbt.com |

| Empirical Formula | C₆D₁₁ClN₂ sigmaaldrich.comsigmaaldrich.comscbt.com |

| Molecular Weight | 157.69 g/mol sigmaaldrich.comsigmaaldrich.comscbt.com |

| Isotopic Purity | 98 atom % D sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 77-79 °C sigmaaldrich.com |

| MDL Number | MFCD00190483 sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2,4,5-trideuterio-1-(1,1,2,2,2-pentadeuterioethyl)-3-(trideuteriomethyl)imidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.ClH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1/i1D3,2D3,3D2,4D,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQZYMYBQZGEEY-WQTMNAJCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C([N+](=C(N1C([2H])([2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584003 | |

| Record name | 3-(~2~H_5_)Ethyl-1-(~2~H_3_)methyl(~2~H_3_)-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160203-52-1 | |

| Record name | 3-(~2~H_5_)Ethyl-1-(~2~H_3_)methyl(~2~H_3_)-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 160203-52-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Purification Techniques for Deuterated 1 Ethyl 3 Methylimidazolium Chloride

Overview of Quaternization Reactions for Imidazolium (B1220033) Salt Synthesis

The core reaction in the formation of 1-ethyl-3-methylimidazolium (B1214524) chloride is the quaternization of 1-methylimidazole (B24206) with an ethyl halide. This reaction, a type of N-alkylation, results in the formation of a quaternary ammonium (B1175870) salt, the imidazolium cation, with the halide as the counter-ion.

Conventional Thermal Activation Routes for 1-Ethyl-3-methylimidazolium Chloride

The most common and well-established method for synthesizing 1-ethyl-3-methylimidazolium chloride is through conventional thermal activation. This process involves the direct reaction of 1-methylimidazole with an ethylating agent, typically chloroethane (B1197429) or bromoethane, under controlled temperature conditions.

A general laboratory-scale synthesis involves charging a reaction vessel with 1-methylimidazole and then introducing the ethyl halide. researchgate.net The reaction is typically carried out in a solvent or neat. For instance, 1-methylimidazole and chloroethane can be dispersed in ethanol (B145695) and heated under reflux. mdpi.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is often washed with a solvent like ethyl acetate (B1210297) to remove unreacted starting materials and other impurities. alfa-chemical.com The final product is then isolated, often as a viscous liquid or a crystalline solid. alfa-chemical.comwikipedia.org

| Reactants | Reaction Conditions | Product |

| 1-Methylimidazole | Chloroethane, Reflux, 24h | 1-Ethyl-3-methylimidazolium chloride |

| 1-Methylimidazole | Bromoethane, 60°C, 20h | 1-Ethyl-3-methylimidazolium bromide |

A typical purification procedure for the resulting ionic liquid involves dissolving the crude product in deionized water and treating it with decolorizing charcoal at an elevated temperature (e.g., 65°C) for an extended period. google.com This process helps to remove colored impurities. After filtration, the water is removed, often by lyophilization (freeze-drying), to yield the purified ionic liquid. The solid product is then typically dried under vacuum to remove any residual moisture. google.com

Ultraviolet Light-Assisted Synthesis Approaches

An alternative to thermal activation is the use of ultraviolet (UV) light to promote the quaternization reaction. Photochemical methods can offer advantages such as milder reaction conditions and potentially higher yields. In a UV-assisted synthesis of 1-ethyl-3-methylimidazolium chloride, a mixture of 1-methylimidazole and ethyl chloride, potentially in a solvent like ethanol, is irradiated with a UV lamp of a specific power, for example, 600 W/m². The reaction is carried out under controlled temperature, such as 35°C, with stirring. This method has been reported to achieve a quantitative yield of the desired product.

Precursor Deuteration Strategies for 1-Ethyl-3-methylimidazolium Chloride-d11

The synthesis of the fully deuterated this compound necessitates the use of deuterated starting materials. This involves the specific synthesis of deuterated 1-methylimidazole and a deuterated ethyl halide.

Synthesis of Deuterated 1-Methylimidazole Derivatives

The deuteration of 1-methylimidazole can be achieved through various methods. One common laboratory-scale approach involves the methylation of imidazole (B134444) followed by deprotonation. To introduce deuterium (B1214612) atoms onto the methyl group and the imidazole ring, deuterated reagents are used. For instance, reacting imidazole with a deuterated methylating agent like iodomethane-d3 (B117434) would yield 1-(methyl-d3)-imidazole. Further deuteration of the imidazole ring can be achieved through H/D exchange reactions in the presence of a deuterium source like D₂O, often catalyzed by a heterogeneous catalyst such as palladium.

| Starting Material | Deuterating Agent/Catalyst | Product |

| Imidazole | Iodomethane-d3 | 1-(methyl-d3)-imidazole |

| 1-Methylimidazole | D₂O, Pd catalyst | 1-Methylimidazole-d6 |

Preparation of Deuterated Ethyl Halide Reagents (e.g., [D5]-Ethyl Bromide)

The synthesis of the deuterated ethylating agent, such as bromoethane-d5, is a crucial step. This can be prepared from deuterated ethanol (ethanol-d6). A common method involves the reaction of ethanol-d6 (B42895) with a brominating agent. For example, treating ethanol-d6 with phosphorus tribromide (PBr₃) results in the substitution of the hydroxyl group with a bromine atom, yielding bromoethane-d5. Alternatively, a mixture of deuterated ethanol, a bromide salt (like sodium bromide), and a strong acid (such as sulfuric acid) can be heated to produce the desired deuterated ethyl bromide. The volatile product is typically distilled from the reaction mixture and purified.

| Starting Material | Reagent(s) | Product |

| Ethanol-d6 | Phosphorus tribromide (PBr₃) | Bromoethane-d5 |

| Ethanol-d6 | Sodium bromide, Sulfuric acid | Bromoethane-d5 |

Targeted Synthesis of this compound

The targeted synthesis of this compound is achieved by combining the deuterated precursors in a quaternization reaction, analogous to the synthesis of the non-deuterated compound.

The reaction involves the N-alkylation of a fully deuterated 1-methylimidazole (1-methylimidazole-d6) with a fully deuterated ethyl halide, such as chloroethane-d5 (B579816) or bromoethane-d5. The reaction is typically carried out under thermal conditions, similar to the conventional synthesis of the non-deuterated analogue.

Reaction Scheme:

(CD₃)C₃D₃N₂ + C₂D₅Cl → [C₂D₅(CD₃)C₃D₃N₂]⁺Cl⁻

The purification of the resulting this compound would follow similar procedures as for the non-deuterated ionic liquid. This includes washing with appropriate organic solvents to remove non-polar impurities and treatment with activated charcoal to eliminate colored byproducts. Finally, the solvent is removed under reduced pressure, and the product is thoroughly dried to obtain the pure, isotopically labeled ionic liquid. The purity of the final product can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry to verify the isotopic enrichment and structural integrity.

Advanced Purification Protocols for Deuterated Ionic Liquids

The purification of ionic liquids is a critical step in their preparation, as even trace impurities can significantly alter their physicochemical properties and performance in sensitive applications. The purification methods for deuterated ionic liquids are analogous to those used for their non-deuterated counterparts.

Filtration and Centrifugation Methods for Impurity Removal

Filtration and centrifugation are fundamental physical separation techniques used to remove solid impurities from liquid ionic liquids. nih.gov

Filtration: This technique is employed to separate solid particles from the liquid phase by passing the mixture through a filter medium. nih.gov In the context of ionic liquid purification, filtration is often used to remove solid reactants, byproducts, or spent adsorbents (like activated charcoal). The choice of filter medium (e.g., pore size) is crucial for effective separation.

Centrifugation: This method utilizes centrifugal force to separate components of a mixture with different densities. nih.gov For ionic liquids, centrifugation can be particularly useful for separating fine solid suspensions or immiscible liquid phases that may form during synthesis or extraction steps. For instance, after a reaction, if a solid byproduct precipitates, centrifugation can be used to pellet the solid, allowing the purified ionic liquid to be decanted. nih.gov

| Technique | Principle of Separation | Typical Application in Ionic Liquid Purification |

| Filtration | Size exclusion | Removal of solid reactants, catalysts, or purification agents. |

| Centrifugation | Density difference | Separation of fine solid impurities or immiscible liquid phases. |

Lyophilization and Vacuum Heating for Solvent and Volatile Removal

Water and other volatile organic compounds are common impurities in ionic liquids, often remaining from the synthesis or work-up stages. Their removal is crucial as water can significantly affect the viscosity, polarity, and electrochemical window of the ionic liquid.

Lyophilization (Freeze-Drying): This process involves freezing the ionic liquid and then reducing the surrounding pressure to allow the frozen solvent to sublime directly from the solid to the gas phase. researchgate.net A patent describing the purification of 1-ethyl-3-methylimidazolium chloride details dissolving the impure ionic liquid in deionized water, treating it with decolorizing charcoal, filtering, and then removing the water from the filtrate using a lyophilizer. google.com This method is particularly gentle and can minimize thermal decomposition of the ionic liquid.

Vacuum Heating: This is a common and effective method for removing water and other volatile impurities from ionic liquids. The sample is heated under reduced pressure, which lowers the boiling point of the volatile components, facilitating their evaporation. illinois.edu The same patent mentioned above describes heating the solid obtained after lyophilization under vacuum at 65°C for 48 hours to yield a substantially pure product. google.com The temperature and pressure can be adjusted depending on the thermal stability of the ionic liquid and the volatility of the impurities.

| Method | Operating Principle | Key Parameters | Advantages |

| Lyophilization | Sublimation of frozen solvent | Low temperature, high vacuum | Minimizes thermal degradation |

| Vacuum Heating | Evaporation at reduced pressure | Temperature, pressure, time | Effective for a wide range of volatile impurities |

Adsorption-Based Purification Techniques (e.g., Decolorizing Charcoal Treatment)

Adsorption is a widely used technique for removing colored impurities and other non-volatile organic compounds from ionic liquids. nih.gov

Decolorizing Charcoal (Activated Carbon) Treatment: Activated carbon possesses a high surface area and porosity, making it an excellent adsorbent for a wide range of organic molecules. nih.gov A common procedure involves stirring the impure ionic liquid, often dissolved in a solvent like deionized water, with activated charcoal for a period, sometimes with gentle heating. google.com The charcoal adsorbs the impurities, and is subsequently removed by filtration, leaving a decolorized and purified ionic liquid solution. google.com For instance, a yellow solution of impure 1-ethyl-3-methylimidazolium chloride in deionized water was successfully decolorized by heating with decolorizing charcoal at 65°C for 24 hours, followed by filtration. google.com

It is important to note that the choice of adsorbent and the treatment conditions should be carefully considered, as the adsorbent itself can sometimes introduce new impurities into the ionic liquid.

Liquid-Liquid Extraction for Halide and Other Anion Impurity Reduction

Liquid-liquid extraction is a powerful technique for purifying ionic liquids, particularly for removing halide impurities that may remain from the synthesis, which can be detrimental in electrochemical applications. google.com This method relies on the differential solubility of the ionic liquid and the impurities in two immiscible liquid phases. uctm.edu

The choice of solvent is critical and depends on the nature of the ionic liquid and the impurities. For hydrophobic ionic liquids, washing with water can remove hydrophilic impurities. google.com For hydrophilic ionic liquids like 1-ethyl-3-methylimidazolium chloride, an organic solvent that is immiscible with the ionic liquid (or its aqueous solution) can be used to extract organic, nonpolar impurities.

A patent on ionic liquid purification describes a continuous liquid-liquid extraction method to effectively remove organic halide salts, halide residues, and other impurities, achieving purity levels where halide impurities are less than 5 ppm. google.com In another example, 1-ethyl-3-methylimidazolium bromide was purified and then used in an anion exchange reaction. The resulting product, 1-ethyl-3-methylimidazolium tetrafluoroborate (B81430), was further purified by continuous liquid-liquid extraction with dichloromethane (B109758) for 48 hours to remove residual halide ions. google.com This demonstrates the efficacy of liquid-liquid extraction for achieving high-purity ionic liquids. An improved apparatus for continuous liquid-liquid extraction has been shown to be successful in removing residual starting materials from halide-based ionic liquids under mild conditions, with reduced solvent consumption and time compared to conventional methods. researchgate.net

| Extraction System | Target Impurity | Principle |

| Ionic Liquid / Water | Hydrophilic impurities | Partitioning of impurities into the aqueous phase |

| Ionic Liquid / Organic Solvent | Organic, nonpolar impurities | Partitioning of impurities into the organic solvent phase |

| Aqueous solution of Ionic Liquid / Organic Solvent | Halide ions (after conversion to a more hydrophobic IL) and other organic impurities | Differential solubility of the ionic liquid and impurities between the aqueous and organic phases |

Advanced Spectroscopic and Characterization Approaches in Deuterated 1 Ethyl 3 Methylimidazolium Chloride Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Ionic Liquid Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the structure, dynamics, and interactions of ionic liquids (ILs) at the molecular level. scispace.com The use of isotopically labeled compounds, particularly deuterated analogues like 1-ethyl-3-methylimidazolium (B1214524) chloride-d11, offers significant advantages for specific NMR investigations.

The ¹H NMR spectrum of a standard imidazolium (B1220033) cation contains multiple signals corresponding to the protons on the imidazolium ring and the alkyl substituents. While these signals provide valuable structural information, their complexity can sometimes obscure the analysis of specific interactions or dynamic processes. Deuteration, the selective replacement of hydrogen (¹H) with its isotope deuterium (B1214612) (²H or D), is a key strategy to overcome this challenge.

Since deuterium has a different nuclear spin and resonance frequency from protium (B1232500), replacing ¹H with ²H effectively removes the corresponding signal from the ¹H NMR spectrum. In the case of 1-ethyl-3-methylimidazolium chloride-d11, where all eleven protons on the ethyl and methyl groups are replaced with deuterium, the ¹H NMR spectrum is dramatically simplified. This simplification allows researchers to focus on the remaining non-deuterated protons, such as those on a solute molecule, without spectral overlap from the cation's alkyl chains. This approach is particularly useful in studies of solute-solvent interactions where the signals of interest might otherwise be masked by the abundant solvent protons. Furthermore, deuteration at specific positions on the imidazolium ring, such as the C2, C4, and C5 positions, can be used to probe the local environment and interactions at those sites more clearly. researchgate.net

Hydrogen bonding between the cation and anion is a defining feature of many ionic liquids, significantly influencing their physicochemical properties. nih.govresearchgate.netacs.org A sophisticated NMR method to probe these interactions in chloride-containing ILs involves observing the deuterium isotope effect on the ³⁵Cl or ³⁷Cl NMR signals. nih.gov

This technique leverages the fact that the electronic environment, and thus the NMR resonance frequency of the chloride nucleus, is sensitive to hydrogen bonding. When a proton involved in a hydrogen bond with the chloride anion (e.g., C2-H···Cl⁻) is replaced by a deuteron (B1233211) (C2-D···Cl⁻), a small change in the strength of this interaction occurs. This subtle change leads to a measurable shift in the ³⁵/³⁷Cl NMR signal, known as the deuterium isotope effect (Δ³⁵/³⁷Cl(H,D)). nih.gov

Studies on similar imidazolium chlorides, such as 1-n-butyl-3-methylimidazolium chloride, have demonstrated the utility of this approach. Sizable isotope effects of nearly 1 ppm and 2 ppm were observed upon deuteration of the C-2 and C-2,4,5 positions of the imidazolium ring, respectively. nih.gov These results provide direct evidence of Cl···H hydrogen bonds between the anion and specific sites on the cation. This method is a powerful tool for identifying and differentiating the various hydrogen bonds present within the ionic liquid structure. nih.gov

The ¹H NMR chemical shifts of imidazolium cations are highly sensitive to their local environment, including the nature of the solvent. researchgate.netnih.govscilit.com The proton at the C2 position of the imidazolium ring (H2) is particularly informative as it is the primary hydrogen bond donor. researchgate.netnih.govscilit.com Its chemical shift (δH2) shows significant dependence on solvent polarity and competitive hydrogen-bonding interactions. researchgate.netnih.govscilit.com

When an imidazolium chloride is dissolved in various solvents, the equilibrium between contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs) or free ions is altered. acs.org This directly impacts the δH2 value.

In ionizable solvents (e.g., water, methanol), the ionic liquid tends to exist as free ions. The cation can then form hydrogen bonds with the solvent molecules. This leads to a δH2 value that is largely independent of the anion but correlates with the hydrogen bond accepting ability (basicity) of the solvent. nih.govscilit.com

In non-ionizable solvents (e.g., dichloromethane), the ionic liquid primarily exists as contact ion pairs, and the H2 proton remains hydrogen-bonded to the chloride anion. In this case, the δH2 is less influenced by the solvent's properties. nih.govscilit.comacs.org

Computational and experimental studies on 1-ethyl-3-methylimidazolium (often abbreviated as [C2mim]⁺ or [EMIM]⁺) and other imidazolium ILs have confirmed these trends. rsc.orgresearchgate.net The chemical shifts of the cation's protons change predictably with the solvent's dielectric constant and Kamlet-Taft parameters, providing insight into the microscopic structure of the solution. researchgate.netnih.govscilit.com

| Proton | CDCl₃ (ppm) | D₂O (ppm) | DMSO-d₆ (ppm) |

|---|---|---|---|

| H2 (N-CH-N) | ~9.6-10.2 | ~8.6-8.7 | ~9.0-9.1 |

| H4, H5 (N-CH=CH-N) | ~7.3-7.6 | ~7.4-7.5 | ~7.7-7.8 |

| N-CH₂-CH₃ | ~4.0-4.4 | ~4.2 | ~4.2 |

| N-CH₃ | ~3.7-4.1 | ~3.8 | ~3.8 |

| N-CH₂-CH₃ | ~1.2-1.6 | ~1.4 | ~1.4 |

Note: Data are approximate values compiled from various sources and can vary with concentration and temperature. rsc.orgillinois.edursc.org

Saturation Transfer Difference (STD) NMR is a ligand-based NMR technique used to identify binding epitopes and study the interactions between a small molecule (ligand) and a large receptor molecule, such as a protein. rsc.org This method has been successfully applied to investigate the interactions of imidazolium-based ionic liquids with macromolecules. rsc.orgresearchgate.net

The experiment works by selectively irradiating (saturating) resonances of the large receptor molecule. This saturation is then transferred via the nuclear Overhauser effect (NOE) to the protons of the ligand that are in close spatial proximity to the receptor (i.e., the binding parts). By subtracting a spectrum recorded without irradiation from the spectrum recorded with irradiation, a "difference" spectrum is obtained. This STD spectrum exclusively shows signals from the ligand protons that have received saturation, thus identifying the parts of the molecule directly involved in the binding interaction. rsc.orgresearchgate.net

In studies involving imidazolium cations and proteins like hen egg white lysozyme (B549824) (HEWL) or human serum albumin (HSA), STD NMR has been used to create an "epitope map" of the cation. rsc.orgresearchgate.net This map reveals which protons of the imidazolium cation (e.g., on the ring or the alkyl chains) are most closely interacting with the protein surface. Such studies are crucial for understanding how these ionic liquids interact with biological systems. rsc.org

Vibrational Spectroscopy for Structural and Interactional Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure, intermolecular forces, and conformational states of ions in ionic liquids.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations (stretching, bending, etc.). The resulting spectrum is a fingerprint of the molecule's functional groups and is highly sensitive to the local environment and intermolecular interactions, such as hydrogen bonding. mdpi.comnih.gov

For 1-ethyl-3-methylimidazolium chloride, the FTIR spectrum displays characteristic peaks corresponding to the vibrations of the imidazolium cation. mdpi.comresearchgate.net In mixtures, for instance with water, significant changes in the spectra are observed. The presence of water weakens the hydrogen bonds between the cation's aromatic C-H groups and the chloride anion, while new, stronger hydrogen bonds form between water and the anion. nih.govacs.org These changes are reflected in shifts of the corresponding vibrational bands.

The use of this compound would lead to predictable and informative changes in the FTIR spectrum. The most significant difference would be the appearance of C-D stretching and bending vibrations at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations, due to the heavier mass of deuterium. This isotopic substitution is a powerful tool for assigning vibrational modes and isolating the dynamics of specific parts of the molecule. For example, by monitoring the C-D stretching modes in the deuterated ethyl and methyl groups, one can specifically probe how these aliphatic parts of the cation interact with other molecules in a mixture, free from interference from the C-H vibrations of other components.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3150, ~3100 | C-H stretching (imidazolium ring) |

| ~2983, ~2867 | Asymmetric/Symmetric C-H stretching (alkyl chains) |

| ~1570 | N=C bond stretching (imidazolium ring) |

| ~1460, ~1376 | Asymmetric/Symmetric C-H bending (alkyl chains) |

| ~1168 | C-C stretching (alkyl chain) |

| ~1085 | N-C bonding |

| ~762 | C-H out-of-plane bending |

Note: Peak positions are approximate and can shift based on the anion and sample environment. mdpi.comresearchgate.netresearchgate.net

Raman Spectroscopy for Investigating Molecular Interactions and Structural Changes

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules, providing detailed insights into molecular structure, conformation, and intermolecular interactions within ionic liquid systems. In the context of 1-ethyl-3-methylimidazolium ([EMIM]⁺) based ionic liquids, Raman studies have been crucial in identifying the existence of conformational isomers of the cation in the liquid state. nih.govacs.org

The rotation of the ethyl group around the C-N bond of the imidazolium ring gives rise to different conformers. nih.govacs.org Theoretical calculations and experimental Raman spectra have confirmed the presence of at least two stable conformers: one where the ethyl group is planar with the imidazolium ring and another, more energetically favorable, nonplanar conformer. nih.govacs.org Specific low-frequency Raman bands are characteristic of these different conformations. For instance, studies on various [EMIM]⁺ salts identified distinct bands originating from either the nonplanar or planar conformer. nih.govacs.org The analysis of the temperature dependence of these band intensities allows for the experimental determination of the enthalpy change associated with the conformational transition, which has shown good agreement with theoretical calculations. nih.govacs.org

Table 1: Experimentally Observed Raman Bands for the [EMIM]⁺ Cation and Their Conformational Assignment

| Raman Band (cm⁻¹) | Assignment | Source |

| 241 | Nonplanar Conformer | nih.govacs.org |

| 297 | Nonplanar Conformer | nih.govacs.org |

| 387 | Nonplanar Conformer | nih.govacs.org |

| 430 | Nonplanar Conformer | nih.govacs.org |

| 448 | Planar Conformer | nih.govacs.org |

This ability to distinguish between conformers is vital for understanding how the cation's structure influences the bulk properties and interactions within the ionic liquid.

Computational Simulation of Vibrational Spectra for Bulk Phase Effects

To accurately interpret complex experimental vibrational spectra of ionic liquids, computational simulations have become indispensable. aip.orgresearchgate.net While static calculations on single ion pairs in the gas phase provide a basic understanding, they fail to capture the intricate network of intermolecular interactions present in the bulk liquid phase. aip.org Ab initio molecular dynamics (AIMD) simulations are particularly well-suited for modeling these bulk phase effects on vibrational spectra. researchgate.netnih.gov

By simulating the dynamic behavior of a system containing numerous ions, AIMD can calculate theoretical infrared (IR) and Raman spectra that closely match experimental data. aip.org A key advantage of this approach is the ability to perform a normal coordinate analysis on the simulation trajectory, which allows for the unambiguous assignment of experimentally observed bands to specific molecular vibrations. aip.orgnih.gov This computational approach is crucial for understanding the microscopic structure in systems like ionic liquids that are characterized by strong and dynamic intermolecular forces. aip.orgresearchgate.net The combination of experimental spectroscopy and high-level computational simulation provides a molecular-level understanding of the spectral features. aip.org

X-ray Diffraction (XRD) for Crystalline Structure Analysis in Materials Applications

X-ray diffraction (XRD) is a primary technique for analyzing the crystalline and semi-crystalline structure of materials. In applications involving 1-Ethyl-3-methylimidazolium chloride, XRD is frequently used to characterize the structural changes in materials processed with this ionic liquid. For example, when [EMIM]Cl is used as a solvent for cellulose (B213188), XRD is employed to assess the crystallinity of the resulting cellulose nanocrystals. researchgate.net The XRD patterns can reveal a decrease in the degree of crystallinity of the regenerated cellulose, correlating with the efficiency of ionic liquid removal. researchgate.net

Furthermore, in studies of composite materials, XRD helps to understand the interactions between the ionic liquid and other components. For instance, in conductive films made of graphene, carbon nanotubes, and cellulose dissolved in an imidazolium-based ionic liquid, XRD analysis is used to investigate the resulting structure and dispersion of the components. researchgate.net In structural studies of pure ionic liquids, XRD combined with molecular dynamics simulations can reveal details about the liquid's morphology, such as nano-scale structural heterogeneity arising from the segregation of charged and neutral molecular groups. researchgate.net

Table 2: Application of XRD in [EMIM]-based Systems

| Application | Information Obtained | Source |

| Cellulose Processing | Degree of crystallinity of cellulose nanocrystals. | researchgate.net |

| Composite Films | Analysis of interactions between components. | researchgate.net |

| Liquid Structure Studies | Nano-scale structural heterogeneity and morphology. | researchgate.net |

Electron Microscopy for Morphological and Nanostructural Investigations

Scanning Electron Microscopy (SEM) is an essential tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. When 1-Ethyl-3-methylimidazolium-based ionic liquids are used to modify materials, SEM provides direct evidence of the resulting structural changes. For example, in the treatment of paper with 1-ethyl-3-methylimidazolium acetate (B1210297) to create a film-like material, SEM images of the surface and cross-sections clearly show the transformation. researchgate.net The original fibrous structure of the paper is shown to be welded into a more consolidated, smoother surface, demonstrating the partial dissolution and regeneration of cellulose by the ionic liquid. researchgate.net SEM analysis is thus critical for correlating the processing conditions with the final material morphology.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is indispensable for the characterization of nanomaterials, such as nanocrystals. researchgate.net When [EMIM]Cl is used in the synthesis or processing of nanocrystals, TEM is the definitive method to confirm their size, shape, and dispersion. researchgate.netbohrium.com For instance, in the preparation of cellulose nanocrystals from microcrystalline cellulose using [EMIM]Cl, TEM analysis is used to verify that the resulting particles are indeed in the nanoscale range, often revealing spherical or rod-like structures with diameters of tens of nanometers. researchgate.net Characterizing these fundamental properties is crucial, as the performance of the nanocrystals in various applications depends directly on their morphology and size distribution. researchgate.net

Dynamic Light Scattering (DLS) for Particle Size Distribution Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and molecules suspended in a liquid. horiba.commdpi.com The method works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. youtube.com The rate of these fluctuations is related to the particle's diffusion coefficient, which in turn is used to calculate the hydrodynamic radius via the Stokes-Einstein equation. youtube.com

In research involving [EMIM]Cl, DLS is applied to characterize the size of nanoparticles produced using the ionic liquid. For example, it is used to measure the particle size distribution of cellulose nanocrystals extracted from biomass. researchgate.net DLS provides key parameters such as the intensity-weighted mean size (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. This information is complementary to TEM, as DLS measures the hydrodynamic diameter of particles in their native solvated state in suspension, whereas TEM provides images of dried particles. rsc.org

Table 3: Typical Parameters Obtained from DLS Analysis

| Parameter | Description |

| Z-Average | Intensity-weighted mean hydrodynamic size of the particle distribution. |

| Polydispersity Index (PDI) | A dimensionless measure of the heterogeneity of sizes in the sample. |

| Particle Size Distribution | A histogram or curve showing the relative abundance of different particle sizes. |

Dynamic Mechanical Analysis (DMA) for Thermoplastic Properties and Plasticization Effects

Following a comprehensive search of scientific literature, no specific experimental data from Dynamic Mechanical Analysis (DMA) for systems containing the deuterated compound this compound could be located. Research in this specific area appears to be limited or not publicly available.

While studies on the non-deuterated analogue, 1-Ethyl-3-methylimidazolium chloride, and other similar imidazolium-based ionic liquids are available and demonstrate their plasticizing effects on various polymers, a direct translation of these findings to the deuterated version would be speculative. The influence of deuterium substitution on the intermolecular interactions and, consequently, on the dynamic mechanical properties of a polymer-ionic liquid system would require dedicated experimental investigation.

One study on a different deuterated imidazolium ionic liquid, 1-methyl-d3-3-butyl-d9-imidazolium chloride ([BMIM-d12]Cl), has shown that deuteration can significantly enhance the mechanical performance of polymeric films, leading to increased stiffness, hardness, and toughness compared to their non-deuterated counterparts. researchgate.net This suggests that isotopic effects can play a crucial role in the material properties of such systems. However, without specific DMA data for this compound, a detailed analysis of its effect on thermoplastic properties and plasticization remains unfeasible.

Therefore, this section cannot be completed with the requested detailed research findings and data tables due to the absence of relevant studies on this compound.

Applications of 1 Ethyl 3 Methylimidazolium Chloride D11 in Advanced Chemical and Materials Science Research

Research as a Solvent in Organic Synthesis and Chemical Reactions

As a solvent, 1-Ethyl-3-methylimidazolium (B1214524) chloride-d11 provides a specialized environment for conducting a variety of organic reactions. The isotopic labeling of the solvent itself allows for intricate studies of solvent-solute interactions and the solvent's direct participation in reaction mechanisms.

While specific quantitative data on reaction rate enhancement using 1-Ethyl-3-methylimidazolium chloride-d11 is not extensively documented in publicly available research, the underlying principle of using ionic liquids as solvents is to favorably alter the energetic landscape of a reaction. The interactions between the ionic liquid's cations and anions with reactants and transition states can lead to stabilization or destabilization, thereby influencing both the speed and the stereochemical or regiochemical outcome of the reaction. Computational studies on similar imidazolium-based ionic liquids suggest that hydrogen bonding interactions between the cation and the reactants can play a crucial role in stabilizing transition states, which in turn can enhance reaction rates and selectivity. The use of the d-11 variant would be instrumental in experimentally verifying these computational models through techniques like NMR spectroscopy.

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, has been shown to be effectively facilitated by imidazolium-based ionic liquids. Research on the non-deuterated analogue, 1-Ethyl-3-methylimidazolium chloride, indicates its utility as a solvent for these cycloaddition reactions. rsc.orgchemicalbook.com The use of this compound would enable detailed mechanistic investigations, such as determining the kinetic isotope effect of the solvent on the reaction rate and selectivity. This can help to clarify the extent of solvent-reactant interactions and the nature of the transition state. For instance, a significant solvent kinetic isotope effect would suggest that the solvent is intimately involved in the rate-determining step of the reaction.

Table 1: Diels-Alder Reaction in Imidazolium-Based Ionic Liquids This table is illustrative and based on general findings for non-deuterated imidazolium (B1220033) ionic liquids, as specific data for the d-11 variant is not available.

| Diene | Dienophile | Ionic Liquid System | General Observation |

| Cyclopentadiene | Methyl acrylate | [emim]Cl/AlCl3 | Endo/exo ratio is dependent on the acidity of the ionic liquid system. chemicalbook.com |

| Anthracene | Maleimides | [bmim]Cl | Acts as both solvent and catalyst. |

The electrochemical stability of imidazolium cations makes them suitable solvents for studying oxidation and reduction reactions. Deuterium (B1214612) substitution, as in this compound, is a key technique in electron paramagnetic resonance (EPR) spectroscopy to identify radical intermediates formed during these redox processes. acs.org By selectively replacing protons with deuterons, the hyperfine couplings in the EPR spectrum are altered, simplifying the spectrum and aiding in the identification of the radical species. While specific studies detailing oxidation-reduction reactions in this compound are not prominent, the methodology is well-established for related imidazolium ionic liquids. acs.org

The nature of the anion in an ionic liquid can significantly influence the rate and mechanism of substitution reactions. nih.gov Studies on substitution reactions in various imidazolium-based ionic liquids have revealed that the anionic component can interact with the reactants and intermediates, thereby affecting the reaction outcome. The use of this compound in such studies would allow for a detailed examination of the cation's role. For example, by using NMR techniques, it would be possible to probe the interactions between the deuterated cation and the reacting species, providing a clearer picture of the solvation shell and its influence on the reaction pathway.

Role in Catalytic Processes

Beyond its role as a solvent, this compound can also be a key component in catalytic systems, particularly in the formation of metal ion complexes that act as catalysts.

Imidazolium-based ionic liquids are known to form complexes with a variety of metal ions, and these complexes can exhibit significant catalytic activity. The ionic liquid can act as a ligand, stabilizing the metal center and modifying its catalytic properties. For instance, chloroferrate(III) complexes in imidazolium ionic liquids have been shown to be useful catalysts for a range of organic transformations. The synthesis of deuterated 1-alkyl-3-methylimidazolium chloride ionic liquids has been reported, paving the way for their use in mechanistic studies of such catalytic systems. rsc.org By employing this compound, researchers can use techniques like neutron scattering to probe the structure and dynamics of these metal complexes in solution, providing valuable information for the rational design of more efficient catalysts. ansto.gov.aursc.org

Application in Biomass Conversion to Chemical Intermediates (e.g., 5-Hydroxymethylfurfural)

Ionic liquids, including 1-Ethyl-3-methylimidazolium chloride, are effective solvents for the conversion of biomass into valuable platform chemicals. One of the most significant of these is 5-Hydroxymethylfurfural (HMF), a versatile intermediate derived from the dehydration of C6 sugars like fructose and glucose. rsc.orgresearchgate.netresearchgate.net The unique properties of [EMIM]Cl, such as its ability to dissolve cellulose (B213188) and other carbohydrates, make it a superior medium for these reactions compared to traditional aqueous systems. wikipedia.org

In a study investigating the production of HMF from grape berry biomass, which is rich in fructose and glucose, [EMIM]Cl was one of the ionic liquid solvents tested. mdpi.com The research found that the addition of ionic liquids to the grape biomass extract significantly enhanced the HMF yield. The effectiveness of the conversion was dependent on factors such as reaction temperature, the concentration of hydrochloric acid (HCl) as a Brønsted acid catalyst, and the presence of metal chloride catalysts. mdpi.com The weak coordination between the ionic liquid and the sugars is believed to facilitate the rapid formation of a complex between the sugars and the metal catalyst, thereby accelerating the conversion to HMF. mdpi.com

Research has demonstrated that in systems using 1-alkyl-3-methylimidazolium chlorides, the dehydration of glucose can be effectively catalyzed to produce HMF. The ionic liquid acts not just as a solvent but also plays a role in stabilizing the intermediates and influencing the reaction pathway. mdpi.com The use of isotopically labeled [EMIM]Cl-d11 in such studies would allow for precise tracking of the cation's interaction with carbohydrate molecules and catalytic species, clarifying its role in the reaction mechanism.

Homogeneous and Heterogeneous Catalysis Systems

The utility of 1-Ethyl-3-methylimidazolium chloride extends to various catalytic systems where it can function as a solvent, a catalyst, or a catalyst support. Its ability to dissolve a wide range of organic, inorganic, and polymeric materials makes it an excellent medium for homogeneous catalysis, allowing for reactions between otherwise immiscible reactants.

In the context of biomass conversion, [EMIM]Cl is part of a homogeneous system where it dissolves the biomass substrate (e.g., cellulose) and the catalyst (e.g., mineral acids or metal salts), facilitating efficient interaction and conversion. mdpi.com Furthermore, the properties of [EMIM]Cl can be tuned by mixing it with other compounds. For example, when combined with aluminum chloride (AlCl₃), it forms chloroaluminate ionic liquids. aiche.orgmdpi.com The Lewis acidity of these melts can be adjusted by changing the molar ratio of AlCl₃ to [EMIM]Cl, making them versatile catalysts for various reactions, including cracking, isomerization, and polymerization.

In heterogeneous catalysis, [EMIM]Cl can be used to prepare and stabilize metal nanoparticles, which are highly effective catalysts. The ionic liquid acts as a capping agent, preventing the agglomeration of nanoparticles and enhancing their catalytic activity and stability. It can also be used as a medium for electrocatalytic reactions, where its ionic conductivity and electrochemical stability are advantageous.

Electrochemical Applications

The favorable electrochemical properties of 1-Ethyl-3-methylimidazolium chloride, such as its relatively high ionic conductivity, thermal stability, and wide electrochemical window, make it a compound of significant interest for various electrochemical applications. msesupplies.com

Use as an Electrolyte in Electrodeposition Studies

[EMIM]Cl is a key component in electrolytes for the electrodeposition of metals and alloys, particularly aluminum. mdpi.com Due to the high reactivity of aluminum, its electrodeposition is not feasible from aqueous solutions. Chloroaluminate ionic liquids, typically formed by mixing [EMIM]Cl with aluminum chloride (AlCl₃), serve as effective non-aqueous electrolytes for this purpose. msesupplies.commdpi.com

The composition of the AlCl₃-[EMIM]Cl electrolyte, specifically the molar ratio of the two components, determines the Lewis acidity and the speciation of chloroaluminate anions (e.g., [AlCl₄]⁻ and [Al₂Cl₇]⁻) in the melt. aiche.orgmdpi.com The [Al₂Cl₇]⁻ anion is identified as the active species for aluminum deposition. mdpi.comosti.gov Studies have shown that [EMIM]Cl-based electrolytes can be used to deposit uniform, metallic aluminum films on various substrates. mdpi.comresearchgate.net Research on the electrodeposition of aluminum from a 1-ethyl-3-methylimidazolium tetrachloroaluminate ([EMIM]AlCl₄) ionic liquid demonstrated successful deposition on glassy carbon electrodes. osti.govsemanticscholar.org This system is noted for simplifying the preparation process and allowing for deposition at lower temperatures. mdpi.comsemanticscholar.org

Beyond aluminum, [EMIM]Cl-based electrolytes have been studied for the electrodeposition of other metals, such as palladium, where the ionic liquid's ability to dissolve metal salts and its stable electrochemical window are beneficial. researchgate.net

Investigations in Electrochemical Sensors and Electroanalysis

The intrinsic properties of [EMIM]Cl make it a suitable medium for electrochemical sensors and electroanalysis. Its wide electrochemical window allows for the study of redox processes over a broad potential range without interference from the electrolyte itself. Its high ionic conductivity ensures efficient charge transport, which is crucial for sensitive electrochemical measurements.

While specific sensor applications using [EMIM]Cl-d11 are not widely documented, the non-deuterated form is used as a component in creating modified electrodes. For instance, its ability to dissolve various materials can be exploited to prepare composite electrode materials. When used as a component in organic field-effect transistors (OFETs), [EMIM]Cl has been shown to act as a dopant for asphaltene thin films, increasing the drain current by two orders of magnitude and suggesting its potential for modifying the electronic properties of materials used in sensors. mdpi.com The development of electrolytes for devices like electrical double-layer capacitors (EDLCs) also relies on the electrochemical characteristics of ionic liquids like [EMIM]Cl. researchgate.net

Studies on Electrochemical Stability and Window

The electrochemical stability window (ESW) is a critical parameter for an electrolyte, defining the potential range within which it remains stable without being oxidized or reduced. 1-Ethyl-3-methylimidazolium based ionic liquids have been extensively studied in this regard.

The ESW is determined by the electrochemical stability of both the cation and the anion. For imidazolium-based ionic liquids, the cathodic (negative) limit is typically set by the reduction of the imidazolium cation, while the anodic (positive) limit is determined by the oxidation of the anion. nih.goviolitec.de

Table 1: Electrochemical Stability Windows (ESW) of Various [EMIM]-Based Ionic Liquids

| Ionic Liquid | Electrochemical Window (V) | Reference |

|---|---|---|

| [EMIM]AlCl₄ | 2.3 - 3.2 | mdpi.comosti.gov |

| [EMIM]BF₄ | 4.7 | iolitec.de |

| [EMIM]BTA | 4.7 | iolitec.de |

| [EMIM]EtSO₄ | 4.0 | iolitec.de |

| [EMIM]OTf | 3.9 | iolitec.de |

Characterization of Ionic Conductivity and Activation Energies via Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to investigate the electrical properties of materials, including the ionic conductivity of electrolytes. The ionic conductivity of [EMIM]Cl and its mixtures has been characterized in several studies.

A study on melts of [EMIM]Cl and aluminum chloride (AlCl₃) used EIS to measure conductivity at various temperatures and compositions. aiche.org It was found that the conductivity followed the Arrhenius law, allowing for the determination of activation energies (Ea) for conduction. The conductivity of the [EMIM]Cl-AlCl₃ ionic liquid decreased with a higher mole fraction of AlCl₃. For a mixture with an AlCl₃ mole fraction of 0.6, the system exhibited a higher conductivity (5.58 S/m at 383 K) and the lowest activation energy (4.25 kJ/mol) among the studied parameters. aiche.org These differences in conductivity are attributed to the interplay of anion concentration, molecular structure, and cation-anion interactions within the ionic liquid. aiche.org

In polymer electrolyte systems, the addition of an ionic liquid like 1-ethyl-3-methylimidazolium acetate (B1210297) to a poly(methyl methacrylate) (PMMA) matrix was shown to increase ionic conductivity. uitm.edu.my This enhancement is related to the bulky structure of the ionic liquid, which disrupts polymer chain packing and reduces hydrogen bonding, thereby facilitating ion mobility. uitm.edu.my EIS is the primary technique used to quantify these conductivity improvements.

Table 2: Ionic Conductivity and Activation Energy for an [EMIM]Cl-AlCl₃ System

| AlCl₃ Mole Fraction (XAl) | Temperature (K) | Conductivity (k) (S/m) | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|

| 0.600 | 383 | 5.58 | 4.25 | aiche.org |

| 0.643 | Data varies with temperature | aiche.org | ||

| 0.667 | Data varies with temperature | aiche.org |

Materials Science and Polymer Chemistry

Imidazolium-based ionic liquids, including 1-Ethyl-3-methylimidazolium chloride, are recognized for their remarkable ability to dissolve lignocellulosic biomass, which is notoriously resistant to conventional solvents. mdpi.com These ionic liquids can disrupt the extensive hydrogen-bonding network in cellulose and lignin, enabling their dissolution and subsequent processing. mdpi.com This capability is pivotal for the valorization of biomass into biofuels, biochemicals, and advanced materials.

Research has shown that [EMIM]Cl is an effective solvent for the liquefaction of wood components like lignin and polysaccharides at elevated temperatures (around 100 °C). mdpi.com This process provides a greener alternative to volatile and often toxic organic solvents traditionally used in cellulose derivatization reactions. mdpi.com The dissolution process facilitates the fractionation of biomass into its primary components—cellulose, hemicellulose, and lignin—allowing for more efficient utilization of each fraction. The deuterated form, [EMIM]Cl-d11, is particularly valuable in mechanistic studies using techniques like neutron scattering to understand the molecular interactions between the ionic liquid and the biopolymers during dissolution. ansto.gov.au

The production of nanocellulose, a material with exceptional mechanical and barrier properties, can be achieved through the controlled hydrolysis of cellulose. Ionic liquids like 1-Ethyl-3-methylimidazolium chloride serve as effective media for this process. Studies have demonstrated the preparation of cellulose nanocrystals from microcrystalline cellulose using [EMIM]Cl.

The treatment of microcrystalline cellulose with [EMIM]Cl results in the formation of rod-like nanocellulose structures. ansto.gov.au Characterization using techniques such as X-ray diffraction (XRD) has shown that the nanocellulose produced generally preserves the basic cellulose I structure, although a decrease in the crystallinity index is often observed compared to the starting material. The properties of the resulting nanocellulose, including particle size and tendency to agglomerate, can be influenced by the specific cation of the ionic liquid. Dynamic light scattering (DLS) has been used to analyze the particle size distribution of the prepared nanocellulose. The use of the deuterated analogue, [EMIM]Cl-d11, can aid in detailed structural analysis of the nanocellulose and its interaction with the ionic liquid during its formation.

Asphaltenes, complex hydrocarbon mixtures found in crude oil, are being explored for applications in organic electronics. Doping asphaltene thin films with 1-Ethyl-3-methylimidazolium chloride has been shown to significantly enhance their optical and electrical properties. The introduction of [EMIM]Cl as a dopant can alter the molecular structure and surface morphology of the asphaltene films.

Research has demonstrated that doping with [EMIM]Cl can lead to asphaltene thin films with a low root-mean-square surface roughness, making them suitable for electronic device fabrication. nih.gov Spectroscopic analysis has revealed interactions between the chloride ions of the ionic liquid and the asphaltene molecules. nih.gov These interactions influence the film's properties, such as its optical band gap and sheet resistance. The sheet resistance of the films has been observed to decrease with an increasing concentration of the [EMIM]Cl dopant, indicating an increase in mobile charge carriers. nih.gov

Table 1: Effect of [EMIM]Cl Doping on Asphaltene Thin Film Properties

| Dopant Concentration (wt%) | Optical Band Gap (eV) | Sheet Resistance (Ω/□) |

| 0 (Undoped) | ~3.8 | High |

| 1-20 | Not specified | Decreases with concentration |

| 90 | Not specified | As low as 10^5 |

This table is generated based on data presented in the referenced literature. Specific values for all concentrations were not provided in the source material.

The enhanced electrical properties of [EMIM]Cl-doped asphaltene films make them promising candidates for use as conductive layers in organic electronic devices. A notable application is in the fabrication of organic field-effect transistors (OFETs).

When asphaltene films doped with 90 wt% of [EMIM]Cl were used as the conductive layer in a bottom-gate, bottom-contact OFET, the device exhibited both hole and electron conduction. nih.gov The transfer characteristics of the doped OFET showed a significant increase in drain current compared to an undoped device. nih.gov The mobility of charge carriers is a key performance metric for OFETs. For the [EMIM]Cl-doped asphaltene OFET, the hole mobility (µh) and electron mobility (µe) were found to be in the order of 10⁻⁸ and 10⁻⁶ cm²/Vs, respectively. nih.gov These findings demonstrate the potential of using ionic liquid-doped asphaltenes as a novel material for transport layers in organic electronics. nih.gov

Table 2: Charge Carrier Mobility in Undoped and [EMIM]Cl-Doped Asphaltene OFETs

| Device | Hole Mobility (µh) (cm²/Vs) | Electron Mobility (µe) (cm²/Vs) |

| Undoped Asphaltene OFET | Not specified | Not specified |

| 90 wt% [EMIM]Cl-Doped Asphaltene OFET | ~10⁻⁸ | ~10⁻⁶ |

This table is based on data from research on asphaltene thin films doped with [EMIM]Cl.

Ionic liquids, including those with the 1-Ethyl-3-methylimidazolium cation, are being explored as effective plasticizers for biodegradable polymers. Plasticizers are added to polymers to increase their flexibility and processability. In the context of biodegradable materials like thermoplastic starch (TPS) and polyvinyl alcohol (PVA), ionic liquids can offer advantages over traditional plasticizers like glycerol.

While research has specifically highlighted the use of 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]) as an excellent plasticizer for TPS/PVA blends, the principles of its plasticizing action are relevant to other salts of the [EMIM] cation. The ionic liquid disrupts the crystalline structure of starch, leading to an amorphous state, which in turn increases the flexibility of the material. This is evidenced by a decrease in the glass transition temperature (Tg) of the polymer blend as the amount of ionic liquid is increased. The ability of the ionic liquid to form hydrogen bonds with the polymer chains is crucial to its plasticizing effect. The use of [EMIM]Cl-d11 in such studies could provide detailed insights into the specific interactions between the cation, anion, and the polymer chains through techniques like solid-state NMR or neutron scattering, further elucidating the mechanism of plasticization.

Research into Polymer Degradation and Recycling Processes

Ionic liquids (ILs) are recognized as a promising medium for the advanced chemical and biological recycling of polymers. nih.gov Their inherent properties, such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of materials, make them effective solvents for deconstructing polymers at lower temperatures and with greater selectivity than traditional methods. nih.govacs.org 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) and similar imidazolium-based ILs are particularly effective in dissolving and processing polymers that are otherwise difficult to manage, such as cellulose, lignin, and certain plastics like Nylon-6. ansto.gov.ausciensage.infotaylorandfrancis.comwikipedia.org

In this context, this compound serves as a powerful analytical tool. The use of deuterated ionic liquids is crucial for mechanistic studies employing techniques like neutron scattering. ansto.gov.auansto.gov.au For instance, in the study of cellulose dissolution, deuteration allows researchers to use contrast variation in neutron scattering experiments to precisely map the IL's interaction with the polymer chains, revealing how the solvent disrupts the crystalline structure. ansto.gov.au This detailed understanding is vital for optimizing recycling processes, improving efficiency, and designing new, more effective IL-based systems for a circular economy. Research has demonstrated the utility of imidazolium ILs in breaking down various polymers, often in conjunction with catalysts, to recover valuable monomers. nih.govsciensage.info

Table 1: Examples of Polymer Deconstruction Facilitated by Imidazolium-Based Ionic Liquids

| Polymer | Ionic Liquid System | Catalyst/Co-catalyst | Recovered Product(s) |

|---|---|---|---|

| Nylon-6 | 1-Ethyl-3-methylimidazolium tetrafluoroborate (B81430) | N,N-dimethylaminopyridine (DMAP) | ε-caprolactam sciensage.info |

| Polycarbonate (PC) | [NBu₄][Cl] | Zinc oxide (ZnO) nanoparticles | Bisphenol A (BPA) nih.gov |

| Lignin | 1-Ethyl-3-methylimidazolium acetate ([Emim][Ac]) | Cobalt chloride, Niobium pentoxide | Vanillin, guaiacol, syringol nih.gov |

Applications in Separation Science

The unique physicochemical properties of 1-Ethyl-3-methylimidazolium chloride make it a versatile agent in various separation processes. mdpi.com Its tunable nature, a result of the vast possible combinations of cations and anions, allows for the design of task-specific solvents that can overcome the limitations of traditional volatile organic compounds. nih.gov

Adsorption Separation Processes in Ionic Liquid Catalysis

In many catalytic processes, the ionic liquid can act as both the solvent and the catalyst. A significant challenge is the subsequent separation of the IL-catalyst system from the reaction products for recycling and purification. Adsorption has been demonstrated as an effective method for this separation. google.com A process has been developed where a reaction mixture containing an ionic liquid like 1-Ethyl-3-methylimidazolium chloride is diluted, typically with deionized water, and then passed through an adsorption column. google.com The ionic liquid is retained by the adsorbent material while the desired products are eluted, allowing for the recovery and reuse of the IL. google.com Furthermore, specialized adsorbents, such as sulfonated cellulose microspheres, have shown a high capacity for adsorbing 1-alkyl-3-methylimidazolium chloride ILs, which is particularly useful for their removal from waste streams. nih.gov

Facilitating Separation of Reaction Products from Ionic Liquid Systems

Separating reaction products from the IL medium is a critical step for the industrial viability of these systems. The negligible vapor pressure of ionic liquids like [EMIM]Cl is a major advantage, as it permits the straightforward removal of volatile products via distillation, a technique that has been successfully applied in the deconstruction of polyesters and nylons. nih.gov For non-volatile products, liquid-liquid extraction is a common strategy. nih.govnih.gov This method relies on the preferential solubility of the ionic liquid in one phase (e.g., aqueous) and the product in another, immiscible phase (e.g., an organic solvent). nih.gov The distinct polarity and solvation characteristics of [EMIM]Cl, which can be fine-tuned, are key to developing efficient extraction and separation platforms. nih.govnih.gov

Use as Separating Agents for Fuel Processing (e.g., Desulfurization, Denitrification)

Stringent environmental regulations demand the deep removal of sulfur and nitrogen compounds from fuels. researchgate.net Extractive desulfurization (EDS) and denitrification using ionic liquids have emerged as a promising alternative to traditional hydrodesulfurization, which is less effective for removing aromatic heterocyclic compounds like dibenzothiophene. acs.orgnih.gov Imidazolium-based ionic liquids, including [EMIM]Cl and its analogues, exhibit high selectivity for these aromatic sulfur and nitrogen compounds. acs.orgnih.gov The extraction mechanism is based on the favorable interaction between the aromatic π-electron system of the sulfur/nitrogen compounds and the ionic liquid. acs.org This allows the IL to selectively extract these impurities from the aliphatic-rich fuel matrix. The used ionic liquid can then be regenerated and the sulfur compounds recovered. acs.org

Table 2: Extractive Desulfurization Efficiency of Imidazolium-Based Ionic Liquids

| Ionic Liquid | Sulfur Compound | Removal Efficiency | Reference |

|---|---|---|---|

| [BMIM]Cl | Dibenzothiophene (DBT) | 81% (mass ratio 1:1, 30°C, 30 min) | nih.gov |

| EMIMBF₄ | Aromatic Sulfur Compounds | High Selectivity | acs.org |

Breaking Azeotropic Mixtures through Selective Solvation

Separating components of an azeotropic mixture—a liquid mixture that has a constant boiling point and composition throughout distillation—is a significant challenge in the chemical industry. ua.pt Ionic liquids can act as entrainers in extractive distillation to break these azeotropes. tue.nl 1-Alkyl-3-methylimidazolium chlorides have been shown to be effective for separating important industrial azeotropes, such as ethanol-water. ua.ptacs.org The efficacy of the chloride-based ILs stems from the strong hydrogen bond acceptor character of the chloride anion. ua.pt This allows the IL to selectively interact with one of the components (e.g., water or alcohol), altering its relative volatility and thereby enabling separation via distillation. ua.ptacs.org

Investigation of Solute-Ionic Liquid Affinities via Activity Coefficients at Infinite Dilution

A fundamental understanding of the interactions between a solute and a solvent is crucial for designing efficient separation processes. nih.gov The activity coefficient at infinite dilution (γ∞) is a key thermodynamic parameter that quantifies these interactions and is used to assess the suitability of a solvent for liquid-liquid extraction or extractive distillation. acs.orgmdpi.com This value is commonly measured using inverse gas chromatography, where the ionic liquid is used as the stationary phase. nih.govacs.org For 1-ethyl-3-methylimidazolium based ILs, extensive data on γ∞ for a wide range of solutes (e.g., alkanes, alcohols, aromatic hydrocarbons) have been collected. acs.orgacs.org These data provide direct insight into the selectivity and solvent power of the ionic liquid, allowing researchers to screen and select the best IL for a specific separation task, such as separating aromatic from aliphatic hydrocarbons. nih.govacs.org The use of this compound in such studies, particularly with NMR-based techniques, can help elucidate the specific sites and nature of the solute-IL interactions. osti.gov

Table 3: Activity Coefficients at Infinite Dilution (γ∞) of Solutes in [EMIM][BF₄] at 323 K

| Solute | γ∞ |

|---|---|

| n-Hexane | 12.0 |

| Cyclohexane | 6.88 |

| Benzene | 1.63 |

| Toluene | 2.15 |

| Methanol | 2.68 |

| Ethanol (B145695) | 3.39 |

| Acetone | 1.15 |

| Dichloromethane (B109758) | 0.61 |

(Data adapted from studies on 1-Ethyl-3-methylimidazolium tetrafluoroborate, a structurally similar ionic liquid, to illustrate typical values) acs.org

Investigation of Methane Hydrate Inhibition

The formation of methane hydrates in oil and gas pipelines poses a significant operational challenge, leading to blockages and disruptions in flow. Ionic liquids (ILs) have emerged as promising thermodynamic hydrate inhibitors (THIs). Research into 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) demonstrates its effectiveness in preventing the formation of these crystalline, ice-like structures.

[EMIM]Cl acts as both a thermodynamic inhibitor and a kinetic inhibitor. proquest.com It disrupts the formation of hydrate structures by shifting the hydrate-liquid-vapor equilibrium to more extreme conditions of lower temperatures and higher pressures. semanticscholar.orgutm.my This inhibitory effect is primarily due to the strong hydrogen bonds formed between the ionic liquid and water molecules, which competes with the water-water interactions necessary for building the hydrate cages that trap methane gas. semanticscholar.org

Studies have quantified the significant impact of [EMIM]Cl on methane hydrate formation conditions. The addition of [EMIM]Cl to an aqueous solution can substantially lower the dissociation temperature of methane hydrates. For instance, at a pressure of 20.00 MPa, a 0.4 mass fraction of [EMIM]Cl was found to lower the dissociation temperature by 12.82 K compared to a pure methane and water system. researchgate.net Even at lower concentrations, the effect is notable, with a 10 wt. % solution of [EMIM]Cl causing an average suppression of the methane hydrate formation temperature by 1.7 K. semanticscholar.org

The performance of [EMIM]Cl as a methane hydrate inhibitor at various concentrations is summarized in the table below.

| Concentration of [EMIM]Cl (wt. %) | Average Depression of Hydrate Formation Temperature (K) | Pressure (MPa) |

| 10 | 1.7 | 3 - 11 |

| 40 | 4.80 | Not Specified |

| 40 (mass fraction) | 12.82 | 20.00 |

Interestingly, when [EMIM]Cl was combined with glycine, another known hydrate inhibitor, the synergistic effect was not enhanced. The mixed inhibitor system performed similarly to the pure components at the same concentration, suggesting a comparable level of colligative activity on water to prevent hydrate formation. semanticscholar.orgutp.edu.my In drilling mud systems, the presence of [EMIM]Cl has been shown to reduce the disturbance of methane hydrates by 74% and also decrease the thermal degradation of the mud itself. researchgate.net

Deep Eutectic Solvent (DES) Component in Biomedical and Material Science Research

1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) is a key component in the formulation of Deep Eutectic Solvents (DESs), which are gaining traction as green and tunable solvents in various fields. DESs are mixtures of a hydrogen bond acceptor (like [EMIM]Cl) and a hydrogen bond donor, which together have a significantly lower melting point than the individual components.

In materials science, [EMIM]Cl-based DESs have been investigated for a range of applications. For example, they have been used as novel solvents and doping agents in the development of thin films from asphaltene, a byproduct of crude oil. nih.gov The introduction of [EMIM]Cl into asphaltene thin films results in a material with a surface roughness suitable for organic electronic applications. nih.gov Furthermore, DESs composed of [EMIM]Cl and glycerol derivatives have been developed for the highly efficient and reversible capture of sulfur dioxide (SO₂), a significant topic in sustainable chemical engineering. researchgate.net

In the biomedical field, the ability of [EMIM]Cl to dissolve complex biomolecules like silk fibroin is of particular interest. It has been used as a solvent for the regeneration of silk, with methanol proving to be an efficient anti-solvent in the wet-spinning process to produce silk films. nih.gov The properties of DESs, such as low cost, low vapor pressure, and biodegradability, make them attractive for processing biopolymers. nih.gov

The table below highlights some of the research applications of [EMIM]Cl as a DES component.

| Research Area | Application | Interacting Components |

| Materials Science | Doping agent for asphaltene thin films | Asphaltene |

| Environmental Science | Reversible capture of SO₂ | Glycerol derivatives |

| Biomedical Science | Solvent for silk regeneration | Silk fibroin, Methanol |

| Chemical Engineering | Transitioning solvent with acetic acid | Acetic acid, Cellulose |

The versatility of [EMIM]Cl is further demonstrated by its use in creating eutectic mixtures with acetic acid. This allows for a switchable solvent system that can be beneficial for processes like cellulose regeneration and the subsequent recovery of the ionic liquid. researchgate.net